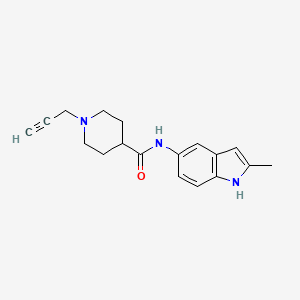

N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

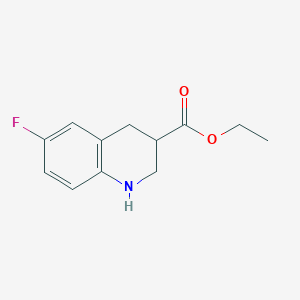

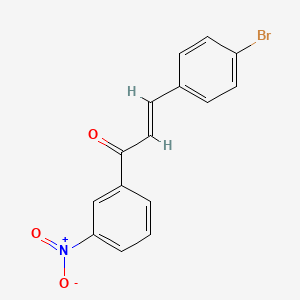

N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MIP-1, is a synthetic compound that has been studied for its potential use in scientific research. MIP-1 belongs to a class of compounds known as piperidine carboxamides, which have been found to have a range of biological activities.

Applications De Recherche Scientifique

Optimization and Structure-Activity Relationships

- Allosteric Modulation of CB1 Receptor : Indole-2-carboxamides, including compounds with structural similarities to the requested molecule, have been investigated for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies reveal critical structural requirements for allosteric modulation, such as chain length, electron-withdrawing groups, and amino substituents, significantly impacting binding affinity and cooperativity. This optimization process led to the identification of potent CB1 allosteric modulators, highlighting the potential for therapeutic applications in modulating cannabinoid receptor activity (Khurana et al., 2014).

Therapeutic Potential in Neuropsychiatric Disorders

- Microglia Imaging for Neuroinflammation : Compounds structurally akin to the one have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The development of specific PET agents like [11C]CPPC underscores the utility of these compounds in noninvasively studying microglial activity and contributing to the development of new therapeutics for neuroinflammation (Horti et al., 2019).

Molecular Interaction Studies

- CB1 Receptor Antagonism : Detailed molecular interaction studies of structurally similar compounds with the CB1 cannabinoid receptor provide insights into the mechanisms of antagonist activity. Such research helps in the design of compounds with tailored interactions to modulate receptor activity, potentially leading to new treatments for conditions influenced by cannabinoid receptor signaling (Shim et al., 2002).

Anti-Angiogenic and DNA Cleavage Activities

- Potential Anticancer Applications : Novel derivatives with structural elements similar to the queried compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific functional groups may influence these compounds' potency, indicating a promising direction for developing new anticancer therapies (Kambappa et al., 2017).

Propriétés

IUPAC Name |

N-(2-methyl-1H-indol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-3-8-21-9-6-14(7-10-21)18(22)20-16-4-5-17-15(12-16)11-13(2)19-17/h1,4-5,11-12,14,19H,6-10H2,2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZYRIWLYFGRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)

![(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942662.png)

![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)